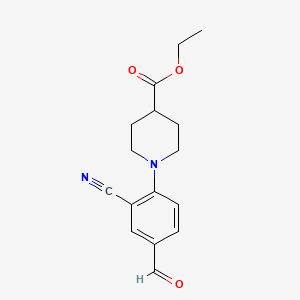

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate

Description

Introduction to Ethyl 1-(2-Cyano-4-formylphenyl)piperidine-4-carboxylate

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its piperidine core substituted at the 1-position with a 2-cyano-4-formylphenyl group and at the 4-position with an ethyl carboxylate ester. Its molecular formula is C₁₆H₁₈N₂O₃ , with a molecular weight of 286.33 g/mol . The structure features:

- A piperidine ring (six-membered saturated nitrogen heterocycle).

- A 2-cyano-4-formylphenyl group attached to the piperidine nitrogen.

- An ethyl ester at the 4-position of the piperidine ring.

The compound’s SMILES notation, O=C(C1CCN(C2=CC=C(C=O)C=C2C#N)CC1)OCC, encodes its connectivity. Its structural complexity enables diverse reactivity, particularly in cyclization and condensation reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1272756-67-8 | |

| Molecular Formula | C₁₆H₁₈N₂O₃ | |

| Molecular Weight | 286.33 g/mol | |

| Key Functional Groups | Cyano, Formyl, Ethyl Carboxylate |

Historical Context in Heterocyclic Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with piperidine itself first isolated in 1850. The introduction of functionalized piperidines, such as this compound, emerged from advances in catalytic hydrogenation and multicomponent reactions in the late 20th century. Early work on analogous compounds, like ethyl 1-(4-formylphenyl)piperidine-4-carboxylate (CAS: 85345-11-5), demonstrated the utility of formyl groups in Schiff base formation, paving the way for derivatives with enhanced electronic properties.

Significance in Piperidine Chemistry Research

Piperidine scaffolds are ubiquitous in pharmaceuticals, with over 7,000 piperidine-related publications since 2020. This compound is notable for:

- Dual Electrophilic Sites : The formyl and cyano groups enable sequential nucleophilic attacks, facilitating the construction of polycyclic systems.

- Steric and Electronic Modulation : The ethyl carboxylate enhances solubility in polar solvents, while the aryl substituents direct regioselective transformations.

- Drug Discovery Relevance : Its structure aligns with bioactive piperidine derivatives used in antipsychotics, opioids, and antiviral agents.

Overview of Current Research Applications

Recent studies emphasize its role in:

- Multicomponent Reactions (MCRs) : As a precursor in water-mediated MCRs to synthesize pyrido[2,3-d]pyrimidines, which exhibit antitumor activity.

- Catalysis : Serving as a ligand in copper-catalyzed asymmetric cyanations.

- Material Science : Functionalizing polymers via its formyl group for optoelectronic applications.

Table 2: Research Applications and Key Findings

Properties

IUPAC Name |

ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-16(20)13-5-7-18(8-6-13)15-4-3-12(11-19)9-14(15)10-17/h3-4,9,11,13H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAZJEZCKFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157279 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-67-8 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate typically involves:

- Functionalization of a phenylpiperidine core with cyano and formyl substituents.

- Introduction of the ethyl ester group at the piperidine-4-carboxylate position.

- Selective reactions to install the aldehyde (formyl) group at the 4-position on the phenyl ring.

- Protection and deprotection steps to avoid side reactions and improve yields.

Synthetic Route from Phenylpiperidine Derivatives

A patent describing the preparation of 4-phenylpiperidine derivatives with various substituents provides a relevant approach that can be adapted for the title compound:

Step 1: Preparation of 1-substituted 4-phenylpiperidines

Starting from 1-unsubstituted phenylpiperidines, alkylation with appropriate halides (e.g., ethyl bromoacetate) introduces the ethyl ester at the piperidine 4-position.

Step 2: Introduction of Cyano and Formyl Groups

The cyano group at the 2-position and formyl group at the 4-position on the phenyl ring can be introduced via electrophilic substitution or by using substituted phenyl precursors bearing these groups.

Step 3: Purification and Isolation

After reaction completion, the product is isolated by extraction, drying (e.g., over sodium sulfate), and crystallization. The aldehyde group is sensitive and may require mild conditions to preserve its integrity.

-

- Solvents such as toluene or ethanol are used.

- Base catalysts like potassium carbonate facilitate alkylation.

- Temperatures range from ambient to reflux depending on the step.

- pH adjustment (e.g., with K₂CO₃) aids precipitation of the product.

-

- Melting points of similar compounds range from 114-183°C.

- Yields vary but can be optimized by controlling reaction time and temperature.

Alternative Approaches Involving Pyrrole Derivatives and Friedel–Crafts Formylation

Research on related heterocyclic compounds suggests a route involving pyrrole intermediates:

Step 1: Synthesis of Alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates

Starting from ethyl 1-(2-ethoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylate, selective Friedel–Crafts formylation at the 4-position is performed.

Step 2: Regioselective Alkylation

Alkylation at the nitrogen atom with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in DMF yields trisubstituted pyrroles.

Step 3: Conversion to Piperidine Derivatives

Subsequent transformations can convert pyrrole intermediates to piperidine derivatives bearing the desired substituents.

-

- Alkylation yields range from 67% to 86%.

- Friedel–Crafts formylation is regioselective and efficient.

Process Optimization and Scale-up Considerations

A patent on a related compound highlights process improvements relevant for large-scale synthesis:

Use of solvents like dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) to enhance reaction cleanliness and yield.

Employment of triethyl orthoacetate as a formylating agent is preferred over other orthoesters due to lower flammability and cleaner reactions.

Reaction temperatures maintained between 100-120°C (preferably 115°C) for 1.5-3 hours optimize conversion.

Direct addition of water to the reaction mixture facilitates crystallization of the product, simplifying isolation.

Avoidance of chromatographic purification by optimizing reaction conditions and intermediate handling.

Comparative Data Table of Key Preparation Parameters

Summary of Research Findings

The preparation of this compound requires careful orchestration of substitution reactions on the phenyl and piperidine rings.

Alkylation with ethyl bromoacetate under basic conditions is a common method to introduce the ethyl ester group at the piperidine 4-position.

Friedel–Crafts formylation or use of orthoesters enables the selective installation of the formyl group on the aromatic ring.

Cyano group introduction is typically achieved via substitution on appropriately functionalized phenyl precursors.

Process optimization with solvents like DMA and NMP and the use of triethyl orthoacetate improves reaction efficiency and safety.

Avoidance of chromatographic purification by crystallization enhances scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen with a catalyst

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The presence of the cyano and formyl groups is believed to enhance its binding affinity to microbial targets, leading to inhibitory effects on growth.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The structural complexity allows for interactions with cellular receptors that are critical in cancer progression, making it a candidate for further exploration in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidine-4-carboxylic acid | Lacks cyano and formyl groups | Different reactivity and applications |

| Ethyl 4-piperidinecarboxylate | Similar structure but without cyano/formyl groups | Variations in chemical properties and uses |

| 2-Cyano-4-formylphenyl derivatives | Similar substituents but different core structures | Affects their chemical behavior and applications |

The combination of functional groups in this compound imparts distinct chemical reactivity compared to these related compounds, making it a valuable target for research.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e)

- Substituents: Chloro (-Cl) and methyl (-CH₃) groups replace the cyano and formyl groups.

- Properties :

- Applications : These analogs are explored as cholinesterase inhibitors, highlighting the role of substituents in modulating enzyme binding .

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS: 216985-30-7)

- Substituent: A nitro (-NO₂) group replaces the cyano and formyl groups.

- Properties :

- Applications : Nitro-substituted derivatives are often intermediates in the synthesis of bioactive molecules .

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate (sc-326972)

- Substituents: Combines formyl (-CHO) and nitro (-NO₂) groups.

- Comparison: The nitro group enhances electrophilicity, while the formyl group provides a reactive site for further derivatization .

Heterocyclic and Aliphatic Modifications

Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate

- Structure : Replaces the phenyl ring with a pyrimidine-morpholine hybrid.

- Properties :

Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate

- Structure: Incorporates a quinoline moiety.

- Properties: The quinoline group contributes to π-π stacking interactions in biological systems, enhancing binding affinity . Used in the synthesis of selective enzyme inhibitors, showcasing structural versatility .

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II)

- Structure : Features a chloroethyl side chain.

- Applications : A key intermediate in synthesizing umeclidinium bromide, a bronchodilator .

- Comparison : The chloroethyl group facilitates nucleophilic substitution reactions, unlike the aromatic substituents in the target compound .

Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

- Structure : Contains a sulfonamide (-SO₂NH₂) group.

- Properties: The sulfonamide enhances hydrogen-bonding capacity, improving solubility and target engagement . Used in synthesizing carbonic anhydrase inhibitors, contrasting with the target compound’s formyl/cyano reactivity .

Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate

- Structure : Includes hydroxyl and hydroxymethyl groups.

- Synthesis: Derived from MnO₂-mediated oxidation, highlighting the formyl group’s role in redox reactions .

- Comparison: Polar hydroxyl groups increase water solubility, whereas the target compound’s cyano/formyl groups prioritize electrophilic reactivity .

Biological Activity

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Chemical Formula : C₁₆H₁₈N₂O₃

- Molecular Weight : 286.33 g/mol

- CAS Number : 1272756-67-8

- Melting Point : 76–78 °C

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against several pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Production : The compound may enhance nitric oxide (NO) production, which plays a crucial role in mediating vascular functions and inflammation .

- Caspase Activation : In some studies, the compound has been associated with the activation of caspases, leading to apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that the compound significantly reduced the levels of IL-6 and IL-8 in macrophages stimulated by lipopolysaccharide (LPS), indicating its role in suppressing inflammatory responses .

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Table 2: Cytokine Levels Post-Treatment

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| IL-8 | 200 | 70 |

Q & A

Q. What are the implications of electron-withdrawing groups (cyano, formyl) on piperidine ring conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.